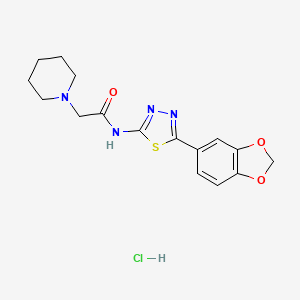

N,N''-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

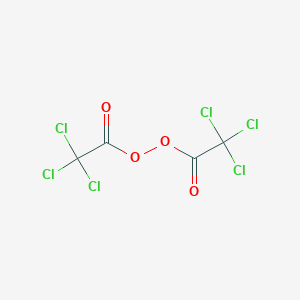

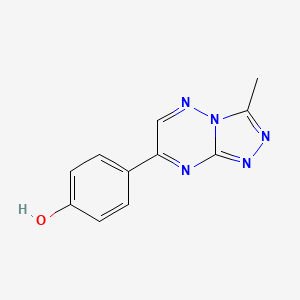

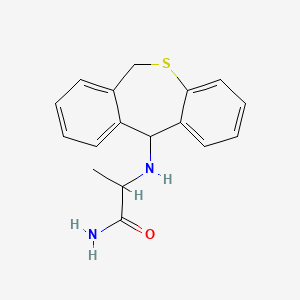

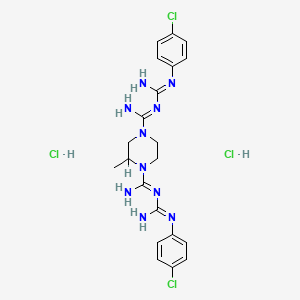

El Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato es un compuesto químico con la fórmula molecular C20H25Cl3N10. Es conocido por su estructura y propiedades únicas, que lo hacen valioso en diversas aplicaciones científicas e industriales .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato normalmente implica la reacción de isocianato de p-clorofenilo con 2-metil-1,4-piperazinedicarboxamida en presencia de ácido clorhídrico. La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para garantizar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener un mayor rendimiento y pureza, y a menudo implica múltiples pasos de purificación, como la recristalización y la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones

El Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse usando agentes oxidantes fuertes, lo que lleva a la formación de óxidos correspondientes.

Reducción: Las reacciones de reducción se pueden realizar usando agentes reductores como el borohidruro de sodio, dando como resultado la formación de derivados reducidos.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio o peróxido de hidrógeno en condiciones ácidas.

Reducción: Borohidruro de sodio o hidruro de aluminio y litio en solventes anhidros.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base.

Principales Productos Formados

Oxidación: Formación de óxidos y derivados hidroxílicos.

Reducción: Formación de derivados de amina.

Sustitución: Formación de derivados de piperazina sustituidos.

Aplicaciones en Investigación Científica

El Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y catálisis.

Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteicas.

Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo actividades antimicrobianas y anticancerígenas.

Industria: Se utiliza en la producción de productos químicos y materiales especiales.

Aplicaciones Científicas De Investigación

N,N’'-Bis((p-chlorophenyl)amidino)-2-methyl-1,4-piperazinedicarboxamidine HCl hydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

El mecanismo de acción del Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato implica su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas al unirse a sus sitios activos, bloqueando así su actividad. El compuesto también puede interactuar con las vías celulares, lo que lleva a la modulación de los procesos biológicos .

Comparación Con Compuestos Similares

Compuestos Similares

Diclorhidrato de Picloxidina: Estructura similar pero diferentes grupos funcionales.

Derivados de 1,4-Piperazinedicarboxamida: Compuestos con estructuras centrales similares pero con diferentes sustituyentes.

Singularidad

El Clorhidrato de N,N''-Bis((p-clorofenil)amidino)-2-metil-1,4-piperazinedicarboxamida Hidrato destaca por sus grupos p-clorofenilo específicos y sus funcionalidades amidino, que confieren propiedades químicas y biológicas únicas. Su capacidad de experimentar diversas reacciones químicas y su amplia gama de aplicaciones lo convierten en un compuesto valioso en diversos campos .

Propiedades

Número CAS |

19803-63-5 |

|---|---|

Fórmula molecular |

C21H28Cl4N10 |

Peso molecular |

562.3 g/mol |

Nombre IUPAC |

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]-2-methylpiperazine-1,4-dicarboximidamide;dihydrochloride |

InChI |

InChI=1S/C21H26Cl2N10.2ClH/c1-13-12-32(20(26)30-18(24)28-16-6-2-14(22)3-7-16)10-11-33(13)21(27)31-19(25)29-17-8-4-15(23)5-9-17;;/h2-9,13H,10-12H2,1H3,(H4,24,26,28,30)(H4,25,27,29,31);2*1H |

Clave InChI |

KQEOFFITQBHKMX-UHFFFAOYSA-N |

SMILES isomérico |

CC1CN(CCN1/C(=N/C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N/C(=NC3=CC=C(C=C3)Cl)N)/N.Cl.Cl |

SMILES canónico |

CC1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N.Cl.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.